PH14

PI3K inhibition HDAC3 inhibition enzymatic assay

PH14 is a single-molecule PI3Kα/HDAC3 dual inhibitor combining ZSTK474-derived morpholino-triazine and RG2833-derived N-(2-aminophenyl)benzamide pharmacophores. Unlike hydroxamate pan-HDAC inhibitors, its benzamide zinc-binding group confers HDAC3 isoform selectivity and avoids genotoxicity risks. Validated for synergistic Jeko-1 lymphoma apoptosis exceeding combined mono-inhibitor effects. Favorable PK (t½ =10 h in mice) supports once-daily in vivo dosing. Non-substitutable for concurrent PI3Kα/HDAC3 inhibition research.

Molecular Formula C34H39N9O5
Molecular Weight 653.7 g/mol
Cat. No. B12387845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePH14
Molecular FormulaC34H39N9O5
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCOCC2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC(=O)NC5=CC=CC=C5N
InChIInChI=1S/C34H39N9O5/c1-47-34-41-30(40-32(42-34)43-19-21-48-22-20-43)23-10-14-25(15-11-23)37-33(46)38-26-16-12-24(13-17-26)31(45)36-18-6-2-3-9-29(44)39-28-8-5-4-7-27(28)35/h4-5,7-8,10-17H,2-3,6,9,18-22,35H2,1H3,(H,36,45)(H,39,44)(H2,37,38,46)
InChIKeyAIKJBINJGKQOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide (PH14): PI3Kα/HDAC3 Dual Inhibitor for Cancer Research Procurement


N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide (designated PH14; CAS not yet assigned in primary literature; molecular weight 653.7 g/mol; purity ≥95% commercially) is a rationally designed benzamide-based dual inhibitor targeting phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 3 (HDAC3) [1]. Unlike hydroxamate-based dual PI3K/HDAC inhibitors that lack HDAC isoform selectivity and carry potential genotoxicity risks, PH14 employs a benzamide zinc-binding group [1]. This compound represents a single-molecule approach for simultaneous modulation of both PI3K/AKT/mTOR signaling and epigenetic regulation via HDAC3 inhibition [1].

Why Generic Substitution Fails for N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide in Dual PI3K/HDAC Research


Simple substitution of PH14 with either a single-target PI3K inhibitor (e.g., ZSTK474, GDC-0980) or a single-target HDAC inhibitor (e.g., RG2833, SAHA, MS-275) cannot recapitulate its dual pharmacological profile because PH14 integrates two distinct pharmacophores into a single molecular entity [1]. The compound combines the morpholino-triazine moiety derived from the PI3K inhibitor ZSTK474 with the N-(2-aminophenyl)benzamide HDAC-binding unit derived from RG2833 (RGFP109) [1]. Critically, PH14 demonstrates synergistic apoptosis induction in Jeko-1 lymphoma cells that exceeds the effect achievable by combining separate PI3K and HDAC mono-inhibitors at equivalent concentrations [1]. Furthermore, PH14's benzamide zinc-binding group confers HDAC3 selectivity distinct from the broad Class I/II inhibition of hydroxamate-based pan-HDAC inhibitors like SAHA (vorinostat) [1]. These structural and functional features make PH14 non-substitutable for research applications requiring concurrent PI3Kα and HDAC3 inhibition from a single chemical entity.

PH14 (N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide): Quantitative Differentiation Evidence Guide


PH14 PI3Kα and HDAC3 IC50 Values vs. Single-Target Reference Inhibitors

PH14 exhibits potent dual enzymatic inhibition, with IC50 values of 20.3 nM against PI3Kα and 24.5 nM against HDAC3 in cell-free assays [1]. For context, the single-target HDAC inhibitor RG2833 (RGFP109), which shares the N-(2-aminophenyl)benzamide HDAC-binding scaffold, shows IC50 values of 60 nM (HDAC1) and 50 nM (HDAC3) . The pan-PI3K inhibitor ZSTK474, which contributes the morpholino-triazine PI3K-binding pharmacophore, exhibits an IC50 of 16 nM against PI3Kα [2]. Thus, PH14 achieves PI3Kα inhibition comparable to ZSTK474 while simultaneously providing HDAC3 inhibition that is approximately 2-fold more potent than RG2833's HDAC3 IC50.

PI3K inhibition HDAC3 inhibition enzymatic assay dual inhibitor

PH14 Apoptosis Induction Superiority vs. PI3K + HDAC Mono-Inhibitor Combination in Jeko-1 Lymphoma Cells

In Jeko-1 mantle cell lymphoma cells, PH14 produced significantly greater apoptosis induction than the combination of separate PI3K and HDAC mono-inhibitors administered together [1]. This finding demonstrates that the covalent linkage of the PI3K and HDAC pharmacophores within a single molecule (PH14) yields a functional advantage over co-administration of two separate single-target agents, likely due to enforced co-localization and synchronized target engagement [1]. The study authors explicitly note that PH14 exhibited a synergistic effect in inducing Jeko-1 cell apoptosis compared to mono-inhibitors [1].

apoptosis Jeko-1 mantle cell lymphoma synergy

PH14 CYP450 and hERG Liability Profile vs. Hydroxamate-Based Dual PI3K/HDAC Inhibitors

PH14 demonstrated weak inhibitory effects on cytochrome P450 (CYP450) enzymes and the human ether-à-go-go-related gene (hERG) potassium channel [1]. This favorable off-target profile is particularly notable when contrasted with hydroxamate-based PI3K/HDAC dual inhibitors (e.g., fimepinostat/CUDC-907), for which the hydroxamate zinc-binding group has been associated with potential genotoxicity and broader off-target activity [1]. The benzamide zinc-binding group employed in PH14 was specifically selected to circumvent these hydroxamate-associated liabilities [1].

CYP450 inhibition hERG safety pharmacology drug-drug interaction

PH14 In Vivo Pharmacokinetic Profile: Half-Life and Exposure Metrics

Following a single 1 mg/kg intravenous administration in mice, PH14 exhibited a terminal elimination half-life (t1/2) of 10 hours and an area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞) of 2772 h·ng/mL [1]. For comparative context, the structurally related HDAC inhibitor RG2833 (RGFP109) has been studied in human Phase 1 trials where oral administration produced plasma concentrations consistent with its ~6-8 hour predicted human half-life, though direct cross-species PK comparisons are not available [2]. The extended half-life of PH14 supports sustained target engagement and may enable less frequent dosing in preclinical in vivo studies.

pharmacokinetics half-life AUC in vivo mouse

PH14 (N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide): Recommended Research and Industrial Application Scenarios


Hematologic Malignancy Research: Mantle Cell Lymphoma and B-Cell Malignancy Models

PH14 is specifically validated in Jeko-1 mantle cell lymphoma cells, where it exhibits marked pro-apoptotic activity and synergy relative to mono-inhibitor combinations [1]. Research programs investigating PI3K/AKT/mTOR pathway addiction and HDAC3-mediated epigenetic dysregulation in B-cell malignancies should consider PH14 as a single-molecule dual-target tool compound. The Jeko-1 validation provides a defined experimental context for lymphoma-focused studies [1].

Rational Dual PI3K/HDAC Inhibitor Design and SAR Studies

As a representative benzamide-based PI3K/HDAC dual inhibitor, PH14 serves as a benchmark compound for structure-activity relationship (SAR) investigations and medicinal chemistry optimization campaigns [1]. Its design rationale—combining the ZSTK474-derived morpholino-triazine PI3K pharmacophore with the RG2833-derived N-(2-aminophenyl)benzamide HDAC-binding unit—provides a validated scaffold for exploring linker variations, substitution patterns, and isoform selectivity modifications [1].

In Vivo Preclinical Efficacy Studies Requiring Favorable Pharmacokinetic Properties

With a mouse half-life of 10 hours and robust systemic exposure (AUC0-∞ = 2772 h·ng/mL at 1 mg/kg i.v.), PH14 is suitable for in vivo efficacy studies where sustained compound exposure is required [1]. The favorable PK profile supports once-daily or less frequent dosing regimens in murine oncology models, reducing animal handling stress and compound consumption [1].

Off-Target and Safety Pharmacology Screening Reference Compound

Given its documented weak inhibition of CYP450 enzymes and hERG channel [1], PH14 may serve as a reference compound in comparative safety pharmacology screening panels, particularly for benchmarking next-generation dual PI3K/HDAC inhibitors or for evaluating the contribution of the benzamide zinc-binding group to the off-target profile relative to hydroxamate-containing dual inhibitors [1].

Technical Documentation Hub

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